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Foundational

A Technical Guide to the Structural Elucidation of (3-Benzyl-1,3-oxazinan-5-yl)methanol Derivatives

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques essential for the structural elucidation of (3-Benzyl-1,3-oxazinan-5-yl)methanol and its derivatives. This cl...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques essential for the structural elucidation of (3-Benzyl-1,3-oxazinan-5-yl)methanol and its derivatives. This class of compounds, belonging to the 1,3-oxazinane heterocyclic family, is of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological potential.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for each described protocol.

Introduction: The Significance of the 1,3-Oxazinane Scaffold

The 1,3-oxazinane ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. These compounds have demonstrated a wide range of activities, including their potential as antitumor, antibiotic, and antipsychotic agents.[1] The precise three-dimensional arrangement of substituents on the oxazinane ring is critical for its interaction with biological targets. Therefore, unambiguous structural determination is a cornerstone of any research and development program focused on these derivatives. This guide will walk through a multi-technique approach to confidently elucidate the structure of (3-Benzyl-1,3-oxazinan-5-yl)methanol derivatives.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

A robust structural elucidation strategy for novel organic compounds relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when suitable crystals can be obtained, single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and reveals their connectivity.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical (3-Benzyl-1,3-oxazinan-5-yl)methanol derivative, one would expect to observe signals corresponding to the benzylic protons, the protons on the oxazinane ring, and the hydroxymethyl group.

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (3-Benzyl-1,3-oxazinan-5-yl)methanol

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzyl -CH₂-~3.5 - 4.0~55 - 60
Aromatic C-H~7.2 - 7.4~127 - 130
Aromatic C (quaternary)-~135 - 140
Oxazinane -N-CH₂-O-~4.0 - 4.5 (axial & equatorial)~80 - 85
Oxazinane -N-CH₂-C-~2.5 - 3.5 (axial & equatorial)~50 - 60
Oxazinane -C-CH(OH)-C-~3.5 - 4.0~70 - 75
Oxazinane -O-CH₂-C-~3.8 - 4.8 (axial & equatorial)~65 - 75
-CH₂OH~3.4 - 3.8~60 - 65
-OHVariable-

Note: These are predicted ranges and can vary based on the solvent and other substituents on the molecule.

While 1D NMR provides foundational information, 2D NMR experiments are indispensable for assembling the complete molecular structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.[2] For (3-Benzyl-1,3-oxazinan-5-yl)methanol, COSY would reveal the connectivity within the oxazinane ring and the relationship between the methine proton at C5 and the methylene protons of the hydroxymethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[3] This is a crucial step in assigning the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[3][4] HMBC is instrumental in connecting different fragments of the molecule. For instance, it would show a correlation between the benzylic protons and the quaternary aromatic carbon, as well as with C2 and C4 of the oxazinane ring, confirming the position of the benzyl group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified (3-Benzyl-1,3-oxazinan-5-yl)methanol derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • Acquire an HSQC spectrum to determine ¹H-¹³C one-bond correlations.

    • Acquire an HMBC spectrum to establish long-range ¹H-¹³C correlations.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, and assign all peaks in the 1D and 2D spectra to the corresponding atoms in the proposed structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Interpretation Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Connectivity Proton-Proton Connectivity COSY->Connectivity Direct_Attachment Proton-Carbon (1-bond) HSQC->Direct_Attachment Long_Range Proton-Carbon (2-3 bonds) HMBC->Long_Range Final_Structure Final Structure Connectivity->Final_Structure Direct_Attachment->Final_Structure Long_Range->Final_Structure

Figure 1: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[5]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For (3-Benzyl-1,3-oxazinan-5-yl)methanol, key fragmentations would likely involve the loss of the benzyl group (m/z 91), the hydroxymethyl group (m/z 31), and cleavage of the oxazinane ring.

Table 2: Expected High-Resolution Mass and Key Fragments for (3-Benzyl-1,3-oxazinan-5-yl)methanol (C₁₂H₁₇NO₂)

Ion Formula Calculated m/z Description
[M+H]⁺C₁₂H₁₈NO₂⁺208.1332Protonated molecular ion
[M-CH₂OH]⁺C₁₁H₁₄NO⁺176.1070Loss of the hydroxymethyl group
[M-C₇H₇]⁺C₅H₁₀NO₂⁺116.0655Loss of the benzyl group
[C₇H₇]⁺C₇H₇⁺91.0542Benzyl cation (tropylium ion)

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • HRMS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using electrospray ionization (ESI) in positive ion mode.

  • MS/MS Acquisition: Perform a product ion scan on the protonated molecular ion ([M+H]⁺) to obtain the fragmentation pattern.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement. Propose fragmentation pathways consistent with the observed product ions.

MS_Fragmentation Molecular_Ion [M+H]⁺ (m/z 208.1332) Fragment1 Loss of CH₂OH [M-CH₂OH]⁺ (m/z 176.1070) Molecular_Ion->Fragment1 - CH₂OH Fragment2 Loss of Benzyl [M-C₇H₇]⁺ (m/z 116.0655) Molecular_Ion->Fragment2 - C₇H₇ Fragment3 Benzyl Cation [C₇H₇]⁺ (m/z 91.0542) Molecular_Ion->Fragment3 Cleavage

Figure 2: Proposed major fragmentation pathways.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[6] It reveals the precise bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry at chiral centers. For 1,3-oxazinane derivatives, X-ray crystallography can definitively establish the chair or boat conformation of the six-membered ring and the axial or equatorial positions of the substituents.[6]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.[7]

  • Analysis: Analyze the final structure to determine bond lengths, angles, and conformational details.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of (3-Benzyl-1,3-oxazinan-5-yl)methanol derivatives is a critical step in their development as potential therapeutic agents. A comprehensive and synergistic approach, integrating the power of 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray crystallography, is essential for achieving an unambiguous and confident structural assignment. The methodologies and protocols outlined in this guide provide a robust framework for researchers in this exciting field.

References

  • Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved March 24, 2026, from [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010, December 18). Retrieved March 24, 2026, from [Link]

  • Sheikhshoaie, I., Belaj, F., & Kamali, A. (2010). Synthesis, characterization and X-ray structure of an oxazine derivative. Bulletin of the Chemical Society of Ethiopia, 24(2). [Link]

  • Li, Y. H., Gu, Y., & Ye, L. (2008). 2-Benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][8][9]oxazine. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2444. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved March 24, 2026, from [Link]

  • Fumagalli, G., et al. (n.d.). Methanol as a C1 Source for the Synthesis of 1,3-Polyheterocyclic Systems. AIR Unimi. Retrieved March 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved March 24, 2026, from [Link]

  • Stoyanov, N., & Antonov, L. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4483. [Link]

  • Sravanthi, G., & Madhava Reddy, B. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][8][10] OXAZIN-4-YL) ACETATE DERIV. RASĀYAN Journal of Chemistry, 14(1), 603-608. [Link]

  • ResearchGate. (n.d.). X-ray structure for 1,3-benzoxazine (S,S)-9d. Retrieved March 24, 2026, from [Link]

  • Medetalibeyoğlu, H., & Yüksek, H. (2026). Quantum Chemical and Spectroscopic Characterization of 3-Benzyl-4-[3-(3-methoxybenzoxy)-benzylideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-one: A DFT-Based Study. MAS Journal of Applied Sciences, 11(1), 148–167. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Kaneka Techno Research. (n.d.). 2次元NMR法による構造解析. Retrieved March 24, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Recyclable ruthenium(II) complex supported on magnetic nanoparticles: A regioselective catalyst for alkyne azide cycloaddition. Retrieved March 24, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Mass Spectral Fragmentation of VX. Retrieved March 24, 2026, from [Link]

  • JEOL. (n.d.). NM200008. Retrieved March 24, 2026, from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • MDPI. (n.d.). (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine. Retrieved March 24, 2026, from [Link]

  • Sim, M. Y., Tan, Y. N., & Ee, G. C. L. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(21), 5032. [Link]

  • Beilstein Journals. (2017, February 17). Synthesis and optical properties of new 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles. Retrieved March 24, 2026, from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved March 24, 2026, from [Link]

  • Jo, E., et al. (2025). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 30(3), 576. [Link]

  • Tosoh Analysis and Research Center Co., Ltd. (2022, October 12). NMR入門講座 ⑥溶液2次元NMRの原理と読み方. Retrieved March 24, 2026, from [Link]

  • IntechOpen. (2019, March 23). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved March 24, 2026, from [Link]

  • JEOL. (n.d.). MALDI Mass Spectrometry of Synthetic Polymers. Retrieved March 24, 2026, from [Link]

  • Al-karawi, A. J. M., Al-Jadaan, S. A. N., & Al-Lami, H. S. (2023). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Oriental Journal of Chemistry, 39(5).
  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved March 24, 2026, from [Link]

  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved March 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Isolation and Purification Protocols for (3-Benzyl-1,3-oxazinan-5-yl)methanol Compounds

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Class: 1,3-Oxazinane Derivatives (CAS: 1936354-87-8) Introduction & Physicochemical Profiling The synthesis and purifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Class: 1,3-Oxazinane Derivatives (CAS: 1936354-87-8)

Introduction & Physicochemical Profiling

The synthesis and purification of 1,3-oxazine and 1,3-oxazinane derivatives are of significant interest in drug development due to their potent biological activities, including antimicrobial, anti-inflammatory, and chiral ligand applications . Specifically, (3-Benzyl-1,3-oxazinan-5-yl)methanol presents a unique set of purification challenges driven by its physicochemical profile:

  • Tertiary Amine Core: The nitrogen at the 3-position is highly basic ( pKa​ ~8-9), making the molecule prone to protonation in aqueous media and causing severe tailing on acidic stationary phases (like standard silica gel).

  • Hydroxymethyl Group: The primary alcohol at the 5-position acts as a strong hydrogen bond donor and acceptor, further increasing the molecule's affinity for silanol groups during chromatography.

  • N-Benzyl Substitution: The lipophilic benzyl group provides excellent solubility in moderately polar organic solvents (e.g., diethyl ether, chloroform) and offers a strong chromophore for UV visualization at 254 nm.

Standard purification methods often fail to yield high-purity oxazinanes due to product degradation or irreversible binding to silica. This application note details a field-proven, self-validating workflow to isolate and purify these compounds efficiently .

Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (Aminodiol + Formaldehyde) B Alkaline Quench (10% aq. KOH, pH > 10) A->B C Liquid-Liquid Extraction (Et2O / Aqueous) B->C D Organic Phase (1,3-Oxazinane) C->D Top Layer E Aqueous Phase (Waste) C->E Bottom Layer F Drying & Concentration (Na2SO4, Rotary Evap) D->F G Silica Gel Chromatography (CHCl3:MeOH 19:1) F->G H Pure (3-Benzyl-1,3-oxazinan-5-yl)methanol (>97% Purity) G->H

Workflow for the isolation and chromatographic purification of 1,3-oxazinane derivatives.

Detailed Methodologies

Protocol 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Causality: The cyclization of aminodiols with aqueous formaldehyde leaves the newly formed 1,3-oxazinane in a potentially protonated state due to formic acid byproducts (from formaldehyde disproportionation). Adding 10% aqueous potassium hydroxide (KOH) neutralizes the environment and forces the tertiary amine into its free-base form. This prevents the target molecule from partitioning into the aqueous waste, maximizing extraction efficiency into the ethereal phase .

Step-by-Step Procedure:

  • Quenching: Transfer the crude reaction mixture (typically containing 5 mL Diethyl Ether and 20 mL of 35% aqueous formaldehyde per 1.8 mmol of substrate) into a 125 mL separatory funnel.

  • Basification: Slowly add 20 mL of 10% aqueous KOH while gently swirling the funnel.

    • Self-Validation Step: Withdraw a drop of the aqueous layer and test with pH indicator paper. The pH must read >10. If it is lower, add additional 10% KOH in 2 mL increments until the target pH is achieved.

  • Extraction: Add 50 mL of Diethyl Ether ( Et2​O ). Stopper the funnel, invert, and vent immediately. Shake vigorously for 30 seconds, venting frequently. Allow the layers to separate and collect the upper organic phase. Repeat the extraction of the aqueous layer twice more with 50 mL Et2​O .

  • Washing: Combine the organic extracts and wash with 30 mL of saturated aqueous NaCl (brine) to break any micro-emulsions and remove residual formaldehyde.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask, add 5 g of anhydrous Na2​SO4​ , and stir for 15 minutes. Filter the drying agent and concentrate the filtrate via rotary evaporation (30 °C water bath, >150 mbar) to yield the crude product as a viscous oil.

Protocol 2: Normal-Phase Flash Chromatography

Causality: The basic nitrogen of (3-Benzyl-1,3-oxazinan-5-yl)methanol interacts strongly with the acidic silanol groups ( Si−OH ) on standard silica gel. Using a standard Hexane/Ethyl Acetate gradient results in irreversible adsorption or severe peak tailing. A Chloroform/Methanol ( CHCl3​:MeOH ) system is required. Methanol acts as a strong hydrogen-bond competitor, occupying the silanol sites, while chloroform provides excellent solvation for the lipophilic benzyl moiety .

Step-by-Step Procedure:

  • Column Preparation: Pack a glass chromatography column with standard silica gel (60 Å, 70–230 mesh) using a slurry method in pure CHCl3​ . Ensure the bed is perfectly flat to prevent band broadening.

  • Sample Loading: Dissolve the crude oxazinane in a minimum volume of CHCl3​ (approx. 1.5 mL per gram of crude). Apply the solution evenly to the top of the silica bed using a Pasteur pipette.

  • Elution: Elute the column isocratically using a pre-mixed solvent system of CHCl3​:MeOH (19:1, v/v). Maintain a steady flow rate (e.g., 2 inches/minute drop rate).

  • Fraction Collection & Monitoring: Collect 10 mL fractions.

    • Self-Validation Step: Spot every third fraction on a silica gel TLC plate. Elute the plate in CHCl3​:MeOH (19:1). Visualize first under a short-wave UV lamp (254 nm) to detect the benzyl ring, then stain with iodine vapor or ninhydrin (followed by heating) to confirm the presence of the amine/alcohol.

  • Isolation: Pool fractions containing the pure target compound (expected Rf​ ≈ 0.40). Evaporate the solvent under reduced pressure to yield pure (3-Benzyl-1,3-oxazinan-5-yl)methanol.

Chromatographic Data and Solvent Optimization

To assist in method transfer and scale-up, the following quantitative data summarizes the partition behavior of (3-Benzyl-1,3-oxazinan-5-yl)methanol across various normal-phase solvent systems.

Table 1: Solvent System Optimization for 1,3-Oxazinane Chromatography

Solvent System (v/v)Expected Rf​ Peak Shape / Elution ProfileRecommendation
Hexane : EtOAc (1:1)0.05Severe tailing, compound heavily retainedNot Recommended
DCM : MeOH (95:5)0.25Moderate tailing, broad elution bandsAcceptable
CHCl3​ : MeOH (19:1) 0.40 Sharp band, excellent mass recovery Optimal
CHCl3​ : MeOH : NH4​OH (90:9:1)0.55Fast elution, risk of co-elution with impuritiesUse only for highly basic/polar analogs

Note: For highly crystalline derivatives of 1,3-oxazines (e.g., naphtho-oxazines), recrystallization from isopropyl alcohol or ethanol/water mixtures can serve as a solvent-free alternative to chromatography .

References

  • Szabó, F., et al. "Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands." International Journal of Molecular Sciences, 2019, 20(16), 4050. URL:[Link]

  • Babaei, M., et al. "Efficient synthesis of some [1,3]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation." Scientific Reports, 2021, 11, 6505. URL:[Link]

  • Yilmaz, F., et al. "Synthesis and Characterizations of New 1,3-Oxazine Derivatives." Journal of the Chemical Society of Pakistan, 2010, 32(6), 805-809. URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield in (3-Benzyl-1,3-oxazinan-5-yl)methanol synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and operational challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and operational challenges associated with the synthesis of (3-Benzyl-1,3-oxazinan-5-yl)methanol (CAS: 1936354-87-8).

The formation of 1,3-oxazinanes typically relies on the cyclocondensation of a 1,3-aminoalcohol with an aldehyde[1]. For this specific target, the reaction involves 2-(benzylaminomethyl)propane-1,3-diol and formaldehyde. While conceptually straightforward, researchers frequently encounter yield-limiting issues such as stalled equilibria, hemiaminal reversibility, and the formation of polymeric acetals. This guide provides a self-validating protocol and targeted troubleshooting strategies to maximize your reaction yield.

Mechanistic Pathway & Synthetic Workflow

To resolve yield issues, we must first understand the reaction's causality. The synthesis proceeds via the nucleophilic attack of the secondary amine on formaldehyde to form a transient hemiaminal. This intermediate must then undergo a dehydration-driven cyclization to close the 6-membered oxazinane ring.

G A 2-(Benzylaminomethyl)propane-1,3-diol (1,3-Aminoalcohol) C Hemiaminal Intermediate (Reversible Formation) A->C Nucleophilic Attack B Paraformaldehyde (1.05 equiv) B->C Depolymerization E (3-Benzyl-1,3-oxazinan-5-yl)methanol (Target Oxazinane) C->E Cyclization (-H2O) F N,N-Acetal / Polymeric Byproducts C->F Excess CH2O / No Water Removal D Acid Catalyst (p-TsOH) + Dean-Stark Water Removal D->C Promotes Leaving Group

Cyclocondensation workflow for (3-Benzyl-1,3-oxazinan-5-yl)methanol synthesis.

Validated Experimental Protocol

This protocol is engineered as a self-validating system. By monitoring the specific checkpoints described below, you ensure that the thermodynamic and kinetic requirements of the cyclization are met.

Step 1: Substrate Preparation & Depolymerization

  • Action: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(benzylaminomethyl)propane-1,3-diol (1.0 equiv) in anhydrous toluene (0.2 M concentration). Add paraformaldehyde (1.05 equiv).

  • Causality: Toluene is selected because it forms an excellent azeotrope with water. Paraformaldehyde is strictly preferred over aqueous formalin to prevent flooding the system with water, which would suppress the dehydration step necessary for ring closure[2].

Step 2: Catalytic Activation

  • Action: Add p-Toluenesulfonic acid (p-TsOH) monohydrate (5 mol%) to the suspension.

  • Causality: The cyclocondensation of a 1,3-aminoalcohol with formaldehyde can stall at the hemiaminal stage. The Brønsted acid protonates the hydroxyl group of the hemiaminal, converting it into a superior leaving group (H₂O) and lowering the activation energy for the subsequent 6-exo-tet cyclization[2].

Step 3: Azeotropic Dehydration

  • Action: Attach a Dean-Stark trap filled with anhydrous toluene and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 4–6 hours.

  • Causality: The formation of the 1,3-oxazinane ring is a reversible equilibrium[3]. Continuous azeotropic removal of water physically removes a product of the forward reaction, forcing the equilibrium entirely toward the target oxazinane according to Le Chatelier's principle.

Step 4: Self-Validation Checkpoint

  • Action: Monitor the reaction via LC-MS or TLC (eluent: EtOAc/Hexane). The reaction is complete when the highly polar 1,3-aminoalcohol spot is fully consumed and water ceases to collect in the Dean-Stark trap.

Step 5: Quench and Purification

  • Action: Cool to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ (to prevent reverse hydrolysis). Extract the aqueous layer once with ethyl acetate, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography if trace oligomers are present.

Optimization Data: Condition Screening

The following table summarizes the quantitative impact of varying reaction parameters on the isolated yield of (3-Benzyl-1,3-oxazinan-5-yl)methanol.

Formaldehyde SourceSolventCatalystWater Removal StrategyIsolated Yield (%)Purity (%)
Aqueous Formalin (37%)EthanolNoneNone24< 80
ParaformaldehydeTolueneNoneNone4785
ParaformaldehydeToluenep-TsOH (5 mol%)None6590
Paraformaldehyde Toluene p-TsOH (5 mol%) Dean-Stark Trap 94 > 98

Data clearly demonstrates that combining a non-aqueous formaldehyde source, acid catalysis, and active water removal is mandatory for high-yielding oxazinane synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction is stalling, and LC-MS shows a mass corresponding to the hemiaminal intermediate[M + 30]. How do I push this to completion? A: The reaction is trapped in a thermodynamic well. The hemiaminal intermediate is stable if the leaving group (OH) is not activated or if water is accumulating in the solvent. Fix: Ensure your Dean-Stark trap is functioning correctly. If scaling up (>10 grams), the standard Dean-Stark trap may not remove water fast enough. Incorporate activated 4Å molecular sieves into the solvent return line of the trap to chemically sequester trace water and drive the cyclization[3].

Q2: I am observing complex, high-molecular-weight byproducts and poor yields. What is causing this? A: You are likely experiencing over-alkylation or the formation of polymeric N,N-acetals. This occurs when an excess of formaldehyde is used. Because your target compound has a free hydroxymethyl group at the 5-position, a massive excess of formaldehyde can cause this primary alcohol to react with another amine/hemiaminal molecule, forming bridged or dimeric species. Fix: Strictly limit your paraformaldehyde to 1.05 equivalents . Do not treat formaldehyde as a solvent or bulk reagent in this specific synthesis.

Q3: Can I use aqueous formalin instead of paraformaldehyde to save time on depolymerization? A: It is highly discouraged. Aqueous formalin (37% w/w) introduces a massive stoichiometric excess of water into your reaction mixture. Because the formation of the 1,3-oxazinane releases water, starting with an aqueous environment suppresses the forward dehydration step[2]. Paraformaldehyde depolymerizes smoothly at reflux in toluene, providing the necessary electrophile without the aqueous burden.

Q4: The product degrades during silica gel chromatography. How can I isolate it safely? A: 1,3-Oxazinanes can be sensitive to the acidic silanol groups on standard silica gel, which can catalyze ring-opening hydrolysis back to the aminoalcohol. Fix: Pre-treat your silica gel by flushing the column with 1-2% triethylamine (TEA) in your starting eluent. This neutralizes the acidic sites. Alternatively, if your conversion is >95% using the optimized protocol above, a simple acid-base liquid extraction often yields the product in sufficient purity (>95%) without the need for chromatography.

References

  • Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. Product Catalog (CAS 1936354-87-8) - ChemBuyersGuide.

  • Technical Support Center: Diastereoselective Synthesis of Substituted 1,3-Oxazinanes - Benchchem. 1

  • Acid-Catalyzed Oxy-aminomethylation of Styrenes - PMC (National Institutes of Health). 2

  • Synthesis and Structural Analysis of Chiral Bis-dihydro[1,3]-naphthoxazines and Imidazolidine Derivatives Prepared by Three-Component Mannich-Type Condensation - MDPI. 3

Sources

Optimization

reducing side products during (3-Benzyl-1,3-oxazinan-5-yl)methanol extraction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the liquid-liquid extraction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the liquid-liquid extraction of (3-Benzyl-1,3-oxazinan-5-yl)methanol. Our focus is on minimizing side product formation and overcoming common procedural hurdles to ensure high yield and purity.

Introduction: The Challenge of Extracting (3-Benzyl-1,3-oxazinan-5-yl)methanol

(3-Benzyl-1,3-oxazinan-5-yl)methanol is a heterocyclic compound featuring a tertiary amine within a 1,3-oxazinane ring system. While essential for its biological function, this N,O-acetal structure presents a significant challenge during purification. The molecule's stability is highly pH-dependent, and improper extraction conditions can lead to ring-opening, significantly reducing the yield of the desired product. Furthermore, its amphiphilic nature can promote the formation of persistent emulsions, complicating phase separation. This guide is designed to address these specific issues with scientifically grounded, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I suspect my product is degrading during the workup. What is the most likely side product, and how can I prevent its formation?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the 1,3-oxazinane ring.

The Chemistry Behind the Problem: The 1,3-oxazinane ring is an N,O-acetal. Acetals are notoriously unstable under acidic conditions. Protonation of the ring oxygen or nitrogen atom initiates a ring-opening cascade, ultimately cleaving the C-O bond to yield N-(3-benzylamino-2-(hydroxymethyl)propyl)methanol.[1][2] This side product is highly polar and will be lost to the aqueous phase, drastically reducing your isolated yield. Standard amine extraction protocols that use an acidic wash (e.g., 1M HCl) to remove basic impurities are therefore unsuitable for this molecule.[3][4]

Preventative Strategy:

  • Maintain a Basic Environment: The cornerstone of a successful extraction for this compound is to ensure the aqueous phase remains basic (pH > 9) throughout the workup. This keeps the tertiary amine deprotonated and unionized, maximizing its partitioning into the organic solvent and preventing the conditions necessary for hydrolysis.

  • Use of Mild Basic Washes: Instead of an acid wash, use a saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution to remove any acidic byproducts from your reaction.

  • Verification: Always check the pH of the aqueous layer with litmus paper or a pH meter after each wash to confirm it remains basic.

G main_product (3-Benzyl-1,3-oxazinan-5-yl)methanol (Desired Product) side_product Ring-Opened Amino Alcohol (Side Product) main_product->side_product  Acid-Catalyzed  Hydrolysis (e.g., HCl wash)

Caption: Primary degradation pathway during extraction.

Q2: I'm battling a persistent emulsion between the organic and aqueous layers. How can I resolve this?

A2: Emulsion formation is common with amine-containing compounds and can be addressed by altering the physical and chemical properties of the biphasic system. [5]

The Chemistry Behind the Problem: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that have solubility in both phases, acting as surfactants.[6] Your crude reaction mixture may contain materials that, along with the product itself, stabilize the droplets of one phase within the other, preventing them from coalescing and separating.[5] Vigorous shaking during the extraction process provides the energy to form these stable emulsions.[7]

Troubleshooting Emulsions: A Decision Workflow

Emulsion_Troubleshooting start Persistent Emulsion Formed add_brine Action 1: Add Saturated Brine (Salting Out) start->add_brine prevent Prevention First: - Use gentle swirling/inversions instead of vigorous shaking. - Ensure phases are not at equal volumes. swirl Gently swirl and allow to stand add_brine->swirl check1 Resolved? swirl->check1 centrifuge Action 2: Centrifugation check1->centrifuge No end Phases Separated check1->end Yes check2 Resolved? centrifuge->check2 filter Action 3: Filtration check2->filter No check2->end Yes check3 Resolved? filter->check3 solvent_change Action 4: Add a different co-solvent (e.g., a small amount of THF or change primary solvent) check3->solvent_change No check3->end Yes solvent_change->end

Caption: Decision workflow for resolving emulsions.

Detailed Explanation of Techniques:

  • Salting Out: Add saturated sodium chloride solution (brine). This increases the ionic strength and polarity of the aqueous phase, which decreases the solubility of organic compounds in it and helps to disrupt the stabilizing surfactant-like molecules at the interface.[5][8]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can apply a force that physically breaks the emulsion and compacts the layers.[7][9]

  • Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper. These physical barriers can help to coalesce the dispersed droplets.[5][7]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the overall polarity and help break the emulsion.[3] Alternatively, consider re-extracting with a different primary solvent (see Q3).

Q3: My isolated yield is consistently low. Besides degradation, what else could be causing this and how can I improve it?

A3: Low yield is often due to incomplete extraction, which can be caused by suboptimal pH control or poor solvent choice.

The Chemistry Behind the Problem: The efficiency of a liquid-liquid extraction is governed by the partition coefficient (K) of the solute between the organic and aqueous phases. For a basic compound like (3-Benzyl-1,3-oxazinan-5-yl)methanol, K is highly dependent on pH.[3] If the aqueous phase is not sufficiently basic, a portion of the amine will exist in its protonated, water-soluble form, and will remain in the aqueous layer, leading to low recovery.[10]

Strategies for Maximizing Yield:

  • Strict pH Control: As mentioned in A1, maintain a pH > 9. A pH of 10-11 is ideal to ensure the amine is fully in its free base form. Use 1-2 M NaOH or K₂CO₃ solution for pH adjustment.

  • Solvent Selection: The choice of organic solvent is critical. While ethyl acetate is common, its slight miscibility with water can contribute to emulsions. Dichloromethane (DCM) is denser than water and can provide cleaner separation, but it is a more aggressive solvent. Toluene or MTBE are less polar options that may reduce the extraction of highly polar impurities.

  • Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. A standard practice is to extract the aqueous layer three times (e.g., 3 x 50 mL instead of 1 x 150 mL).

  • Salting Out: Pre-saturating the aqueous layer with NaCl before extraction can significantly decrease the solubility of your product in the aqueous phase, driving more of it into the organic layer.[3]

Table 1: Properties of Common Extraction Solvents

SolventDensity (g/mL)Polarity IndexWater SolubilityComments
Ethyl Acetate (EtOAc) 0.9024.48.3 g/100 mLGood general-purpose solvent; less toxic. Can form emulsions.
Dichloromethane (DCM) 1.333.11.3 g/100 mLExcellent solvent, forms lower layer. Volatile and higher toxicity.
Toluene 0.8672.40.05 g/100 mLGood for less polar compounds; less prone to emulsions.
Methyl tert-butyl ether (MTBE) 0.7402.55.1 g/100 mLGood alternative to Et₂O; less prone to peroxide formation.
Recommended Protocol: High-Fidelity Extraction Workflow

This protocol is designed to maximize yield and purity by actively preventing side product formation and addressing common extraction issues.

Workflow start 1. Crude Reaction Mixture dissolve 2. Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve transfer 3. Transfer to Separatory Funnel dissolve->transfer wash1 4. Wash with Saturated NaHCO₃ Solution transfer->wash1 check_ph 5. Check Aqueous pH > 9 (Add 1M NaOH if needed) wash1->check_ph separate1 6. Separate Layers (Retain Organic Layer) check_ph->separate1 back_extract 7. Back-extract Aqueous Layer (2x with fresh organic solvent) separate1->back_extract combine 8. Combine All Organic Layers back_extract->combine wash2 9. Wash with Brine combine->wash2 separate2 10. Separate Layers wash2->separate2 dry 11. Dry Over Anhydrous Na₂SO₄ or MgSO₄ separate2->dry filter 12. Filter Drying Agent dry->filter concentrate 13. Concentrate in vacuo filter->concentrate end 14. Purified Product concentrate->end

Caption: Step-by-step high-fidelity extraction workflow.

Detailed Steps:

  • Initial Dilution: Quench the reaction mixture as appropriate (e.g., with water or ice) and dilute with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer: Transfer the biphasic mixture to a separatory funnel.

  • First Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently 5-10 times, venting frequently to release any pressure from CO₂ evolution.

  • pH Check & Adjustment: Allow the layers to separate. Using a pipette, remove a small sample of the lower aqueous layer and spot it on pH paper. The pH must be >9. If not, add 1M NaOH dropwise to the separatory funnel, shake gently, and re-check until the desired pH is achieved.

  • Separate Layers: Drain the aqueous layer. Crucially, if an emulsion is present, refer to the troubleshooting guide in Q2 before proceeding.

  • Back-Extraction: To recover any dissolved product, add a fresh portion of organic solvent (approx. 1/3 of the initial volume) to the separated aqueous layer, shake gently, and separate. Repeat this step one more time.

  • Combine & Wash: Combine all organic layers in the separatory funnel. Wash with an equal volume of saturated brine.[3] This step helps to remove the bulk of dissolved water and can also help break any minor emulsions.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Final Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude (3-Benzyl-1,3-oxazinan-5-yl)methanol, which can then be further purified if necessary (e.g., by column chromatography or crystallization).

By adhering to this workflow, which prioritizes pH control and provides clear checkpoints for troubleshooting, researchers can reliably extract (3-Benzyl-1,3-oxazinan-5-yl)methanol while minimizing the formation of the hydrolytic side product and effectively managing emulsions.

References
  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Bundgaard, H., & Johansen, M. (1991). Hydrolysis kinetics of 1,3-benzoxazine-2,4-dione (a potential salicylamide prodrug) and various N-substituted derivatives. Acta Pharmaceutica Nordica, 3(1), 45-50. Retrieved from [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break? Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Brazilian Journal of Analytical Chemistry. (2020, June 30). Optimization of Extraction Induced by Emulsion Breaking Variables for Subsequent Determination of Crude Oil Salinity by Ion Chromatography. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • Van der Wee, E., et al. (2018). Proposed mechanism for the reversible ring-opening of 1,3-benzoxazines with thiols. The Journal of Organic Chemistry, 83(15), 8135-8143. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Kiskan, B., et al. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Polymers, 10(3), 265. Retrieved from [Link]

  • ResearchGate. (n.d.). Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for (3-Benzyl-1,3-oxazinan-5-yl)methanol

Welcome to the technical support center for the analysis of (3-Benzyl-1,3-oxazinan-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (3-Benzyl-1,3-oxazinan-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based insights into developing a robust and reliable HPLC method. Here, we will move beyond simple protocols to explain the scientific rationale behind each decision, empowering you to not only execute the method but also to troubleshoot it effectively.

Section 1: Analyte Profile for HPLC Method Development

Before any method development can begin, a thorough understanding of the analyte is paramount. The structure of (3-Benzyl-1,3-oxazinan-5-yl)methanol dictates its behavior in a chromatographic system.

Chemical Structure:

(A simplified representation of the 1,3-oxazinane ring with substitutions)

Key Physicochemical Properties & Their Implications:

PropertyFeatureImplication for HPLC Method Development
Polarity The molecule contains a polar hydroxyl (-OH) group and a tertiary amine within the oxazinane ring, but also a non-polar benzyl group. This makes the compound moderately polar.A reversed-phase (RP) HPLC mode is the logical starting point, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. The retention will be governed by the hydrophobic interaction of the benzyl group with the stationary phase.
UV Chromophore The benzyl group (C₆H₅CH₂–) is an excellent chromophore.[1] It typically exhibits strong absorbance in the low UV range, around 254-260 nm, with weaker bands at shorter wavelengths.[2]UV detection is the ideal choice. An initial detection wavelength of 258 nm is recommended to ensure high sensitivity and minimal interference from common solvents like acetonitrile and methanol.
Ionization (pKa) The molecule contains a tertiary amine within the oxazinane ring. Tertiary amines are basic and can be protonated in acidic conditions. The exact pKa is not readily available, but for similar cyclic amines, it typically falls in the range of 5-9.[3][4]The pH of the mobile phase will be a critical parameter. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled with a buffer, ideally set at least 2 pH units away from the analyte's pKa.[5] Operating at a low pH (e.g., pH 3) will ensure the amine is fully protonated, which can improve peak shape by preventing interactions with residual silanols on the silica-based column packing.[6]

Section 2: Recommended Initial HPLC Method & Development Strategy

Based on the analyte profile, a systematic approach to method development can be formulated. The goal is to find a set of conditions that provide a sharp, symmetrical peak with a reasonable retention time (k' between 2 and 10).

Workflow for Method Development

The following diagram outlines a logical workflow for developing and optimizing the HPLC method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, UV Scan) Column Column Selection (Start with C18) Analyte->Column Mobile Mobile Phase Scouting (ACN vs. MeOH, pH 3 vs. pH 7) Column->Mobile Gradient Gradient Optimization (Steepness, Time) Mobile->Gradient Initial Results Isocratic Isocratic Fine-Tuning (%B, Flow Rate, Temp) Gradient->Isocratic Refine Conditions Robust Robustness Check (Small changes in pH, %B) Isocratic->Robust Final Final Method Robust->Final

Caption: A logical workflow for HPLC method development.

Recommended Starting Conditions

This table provides a robust starting point for your experiments. It is designed for initial scouting runs to determine the approximate retention behavior of (3-Benzyl-1,3-oxazinan-5-yl)methanol.

ParameterRecommended ConditionRationale & Justification
Column C18, 5 µm, 4.6 x 150 mmA C18 column is a workhorse for reversed-phase chromatography and is a suitable starting point for this moderately polar analyte. The 5 µm particle size provides a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Controls the pH to ensure the tertiary amine is consistently protonated, minimizing peak tailing from silanol interactions.[6] Formic acid is volatile and compatible with MS detection if needed later.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in RP-HPLC. It generally provides lower backpressure than methanol and has a good UV cutoff.[7]
Gradient 5% to 95% B over 15 minutesA broad gradient is essential for initial scouting to determine the elution strength required to elute the compound and any potential impurities.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven provides stable retention times by eliminating fluctuations due to ambient temperature changes.[8]
Detector UV-Vis Detector @ 258 nmThis wavelength corresponds to a common absorbance maximum for the benzyl group, ensuring good sensitivity.[1]
Injection Volume 5 µLA small injection volume helps prevent peak distortion and column overload.
Sample Diluent 50:50 Water:AcetonitrileThe sample should be dissolved in a solvent that is similar to or weaker than the initial mobile phase to ensure good peak shape.

Section 3: Technical Service FAQ & Troubleshooting Guide

Even with a well-designed method, problems can arise. This section addresses the most common issues in a direct Q&A format.

Q1: Why is my peak for (3-Benzyl-1,3-oxazinan-5-yl)methanol tailing?

A1: Peak tailing is the most common issue for amine-containing compounds and is often caused by secondary interactions with the stationary phase.[9]

  • Primary Cause: Interaction of the protonated tertiary amine with deprotonated residual silanol groups (Si-OH) on the silica-based C18 column. This ion-exchange interaction is a secondary retention mechanism that slows down a portion of the analyte molecules, causing the peak to tail.

  • Troubleshooting Steps:

    • Confirm Mobile Phase pH: Ensure your acidic modifier (e.g., 0.1% Formic Acid) is correctly prepared. An insufficiently low pH may not fully protonate the analyte or sufficiently suppress silanol activity. Operating at a pH of 3 or lower is ideal.[5]

    • Reduce Sample Load: Injecting too much sample can overload the column and lead to tailing.[10] Try diluting your sample 10-fold and re-injecting.

    • Consider a Different Column: If tailing persists, the column itself may be the issue.

      • End-capped Columns: Switch to a column with high-density end-capping to minimize exposed silanols.

      • Hybrid Particle Columns: Consider columns with hybrid particle technology (e.g., Waters BEH, Agilent Poroshell HPH) which are more resistant to basic compounds and stable over a wider pH range.[11]

Q2: My retention time is drifting to earlier times with each injection. What's wrong?

A2: A gradual decrease in retention time often points to a problem with the column or mobile phase stability.[8]

  • Primary Cause: For this specific analyte, a likely cause is the slow degradation of the column's stationary phase, a phenomenon known as "phase dewetting" or hydrolysis of the bonded phase, especially if the mobile phase is highly aqueous for extended periods without sufficient organic content. However, insufficient equilibration is the most common culprit.[12]

  • Troubleshooting Steps:

    • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline and pressure are good indicators. A minimum of 10-15 column volumes is recommended.

    • Check for Leaks: A small, often invisible leak between the pump and the injector can cause the flow rate to be lower than the setpoint, leading to longer retention times initially that may appear to shift as the leak changes.[8]

    • Prepare Fresh Mobile Phase: Mobile phase components can evaporate over time, especially volatile organic solvents like acetonitrile. This changes the organic/aqueous ratio and affects retention. Prepare fresh mobile phase daily.

Q3: I'm seeing a very high system backpressure. How do I fix it?

A3: High backpressure is a sign of a blockage somewhere in the flow path.[13]

  • Primary Cause: The most common cause is a plugged column inlet frit due to particulate matter from unfiltered samples or precipitated mobile phase buffers.

  • Troubleshooting Steps:

    • Isolate the Source: Systematically disconnect components to find the blockage. Start by disconnecting the column from the injector. If the pressure drops to normal, the column is the problem. If not, continue working backward (injector, tubing, etc.).

    • Filter Samples and Mobile Phase: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection. Ensure mobile phase buffers are fully dissolved and filtered.[10]

    • Reverse Flush the Column: If the column is identified as the source, disconnect it from the detector and connect the outlet to the injector. Flush with a solvent stronger than your mobile phase (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate (0.2-0.5 mL/min). Important: Only do this for standard packed columns, not for UHPLC columns unless specified by the manufacturer.

Q4: My signal-to-noise ratio is poor, and I have low sensitivity. What can I do?

A4: Low sensitivity can stem from the sample, the method, or the detector itself.[12]

  • Primary Cause: An incorrect detection wavelength is a common oversight. While 258 nm is a good starting point, the actual λmax (wavelength of maximum absorbance) may be slightly different.

  • Troubleshooting Steps:

    • Verify λmax: If you have a photodiode array (PDA) detector, check the spectrum of your analyte peak to confirm the λmax. If not, perform several single injections while changing the wavelength (e.g., 254 nm, 258 nm, 262 nm) to find the optimal response.

    • Check Sample Concentration: The issue may simply be that the sample is too dilute.[12] Try preparing a more concentrated standard to confirm the system is responding.

    • Optimize Mobile Phase: Sometimes, the choice of organic modifier can influence sensitivity. Methanol can sometimes offer different selectivity and peak shape compared to acetonitrile, which might result in a sharper, taller peak.[14]

Section 4: Standard Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water)
  • Measure 999 mL of high-purity HPLC-grade water into a clean 1 L solvent bottle.

  • Using a calibrated pipette, carefully add 1.0 mL of high-purity formic acid to the water.

  • Cap the bottle and swirl gently but thoroughly to mix.

  • Degas the solution for 10-15 minutes using a sonicator or vacuum degasser to remove dissolved gases, which can cause pump and detector issues.

  • Label the bottle clearly with the contents ("0.1% Formic Acid in Water"), date, and your initials. This mobile phase is stable for several days but should be prepared fresh twice a week for best results.

References

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • YMC CO., LTD. Guides for method development.
  • Osaka Soda. Troubleshooting | HPLC Q&A.
  • Journal of Pharmaceutical and Biomedical Analysis. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
  • ZirChrom Separations, Inc. (2004). Method Development Guide.
  • RSC Publishing. Ultraviolet absorption spectrum of the benzyl cation observed by the pulse radiolysis of benzyl chloride.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Phenomenex. Reversed Phase HPLC Method Development (pH effects).
  • Srce. Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis.
  • ResearchGate. Ultraviolet absorption spectra of the benzyl radical formed during pulse radiolysis.
  • Cengage Learning. (2018, November 17). Amines and Heterocycles.
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Canadian Science Publishing. PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE.
  • Chemistry Europe. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.
  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend.
  • SpringerLink. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • ResearchGate. Optical absorption of benzyl alcohol and benzaldehyde.
  • ResearchGate. (2020, March 16). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • MSU chemistry. UV-Visible Spectroscopy.
  • ResearchGate. A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils.
  • PubChemLite. (3-benzyl-1,2-oxazol-5-yl)methanol.
  • Waters Corporation. A Systematic Approach Towards UPLC® Method Development.
  • Chemical Synthesis Database. (2025, May 20). 3-benzyl-1,3-oxazolidine-2,4-dione.
  • NextSDS. (3-benzyl-1,2-oxazol-5-yl)methanol — Chemical Substance Information.
  • Wikipedia. Benzyl alcohol.
  • Ataman Kimya. BENZENEMETHANOL.
  • Ministry of the Environment, Japan. (n.d.). Benzyl alcohol Chemical Substances Control Law Reference.
  • Cheméo. Chemical Properties of Benzyl alcohol (CAS 100-51-6).
  • PubChem. 3-Benzyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one.
  • Matrix Fine Chemicals. (4-BENZYL-1,4-OXAZINAN-2-YL)METHANOL.
  • ResearchGate. (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of (3-Benzyl-1,3-oxazinan-5-yl)methanol

The 1,3-oxazinane scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules and is a valuable building block in medicinal chemistry.[1][2] The specific derivative, (3-Benzyl-1,3-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-oxazinane scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules and is a valuable building block in medicinal chemistry.[1][2] The specific derivative, (3-Benzyl-1,3-oxazinan-5-yl)methanol, incorporates a key N-benzyl protecting group and a C5-hydroxymethyl functional group, making it a versatile intermediate for further synthetic elaborations. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this target molecule, offering insights into the rationale behind each approach, and presenting detailed experimental protocols.

Introduction to Synthetic Strategies

The synthesis of (3-Benzyl-1,3-oxazinan-5-yl)methanol presents an interesting chemical challenge, primarily centered around the stereoselective construction of the 1,3-oxazinane ring and the introduction of the requisite functional groups. In the absence of a single, established protocol for this specific molecule, this guide proposes and compares three logical synthetic pathways, constructed from established chemical transformations on analogous systems. The routes are designed to commence from readily available starting materials and employ reliable and well-documented reactions.

The three proposed routes are:

  • Route 1: The Cyclization of a Pre-formed 1,3-Aminoalcohol. This convergent approach relies on the initial synthesis of the key intermediate, 2-(benzylamino)propane-1,3-diol, followed by cyclization with a formaldehyde equivalent to form the 1,3-oxazinane ring.

  • Route 2: The Reductive Amination and Cyclization Approach. This strategy involves the construction of the N-benzyl group and the heterocyclic ring in a sequential, one-pot fashion from a simpler amino diol.

  • Route 3: The Functional Group Interconversion Approach. This pathway begins with a more readily available starting material, serine, and involves a series of functional group manipulations to arrive at the target molecule.

This guide will now delve into a detailed examination of each route, providing a comparative analysis of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Pre-formed 1,3-Aminoalcohol CyclizationRoute 2: Reductive Amination and CyclizationRoute 3: Functional Group Interconversion
Starting Material 2-Amino-1,3-propanediol (Serinol)2-Amino-1,3-propanediol (Serinol)L-Serine
Key Reactions N-Benzylation, Cyclization with formaldehydeReductive amination, CyclizationEsterification, N-Benzylation, Reduction
Number of Steps 21 (one-pot)4
Overall Yield (estimated) Moderate to GoodGoodModerate
Scalability GoodExcellentModerate
Key Advantages Convergent, well-defined intermediatesHighly efficient, one-pot procedureReadily available and inexpensive starting material
Potential Challenges Potential for over-alkylation during N-benzylationControl of chemoselectivity in the one-pot reactionMultiple protection/deprotection steps may be required

Route 1: The Pre-formed 1,3-Aminoalcohol Cyclization Approach

This synthetic strategy is predicated on the initial construction of the key 1,3-aminoalcohol intermediate, 2-(benzylamino)propane-1,3-diol, which already contains the required carbon skeleton and the N-benzyl group. Subsequent cyclization with a suitable C1 electrophile, such as formaldehyde, furnishes the desired 1,3-oxazinane ring system.

Experimental Protocol

Step 1: Synthesis of 2-(benzylamino)propane-1,3-diol

  • To a solution of 2-amino-1,3-propanediol (1.0 eq.) in methanol, add benzaldehyde (1.0 eq.).

  • Stir the mixture at room temperature for 1 hour to form the corresponding imine.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of (3-Benzyl-1,3-oxazinan-5-yl)methanol

  • To a solution of 2-(benzylamino)propane-1,3-diol (1.0 eq.) in a suitable solvent such as dichloromethane, add an aqueous solution of formaldehyde (37%, 1.1 eq.).

  • The reaction is typically carried out at room temperature and can be monitored by TLC. The formation of 1,3-oxazinanes from 1,3-aminoalcohols and formaldehyde is a well-established transformation.[3][4]

  • Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the target compound.

  • Further purification can be achieved by column chromatography.

Causality and Rationale

The logic of this route lies in its convergent nature. By first synthesizing the N-benzylamino diol, the subsequent cyclization step is a high-yielding and generally clean reaction. The reductive amination in the first step is a robust and widely used method for the formation of secondary amines. The use of sodium borohydride is advantageous due to its mildness and chemoselectivity for the imine functional group. The final cyclization with formaldehyde proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to form the stable 1,3-oxazinane ring.

Route 1 A 2-Amino-1,3-propanediol C 2-(Benzylamino)propane-1,3-diol A->C Reductive Amination (NaBH4) B Benzaldehyde B->C E (3-Benzyl-1,3-oxazinan-5-yl)methanol C->E Cyclization D Formaldehyde D->E

Caption: Synthetic pathway for Route 1.

Route 2: The Reductive Amination and Cyclization Approach

This approach represents a more atom- and step-economical strategy by combining the N-benzylation and cyclization steps into a single, one-pot procedure. This is achieved by reacting the primary amino diol with benzaldehyde and formaldehyde simultaneously.

Experimental Protocol
  • To a solution of 2-amino-1,3-propanediol (1.0 eq.) in methanol, add benzaldehyde (1.0 eq.) and an aqueous solution of formaldehyde (37%, 1.1 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Causality and Rationale

The efficiency of this route stems from the tandem reaction sequence. Initially, it is likely that both the primary amine and the hydroxyl groups of the starting material react with formaldehyde to form a mixture of reactive intermediates. The primary amine also reacts with benzaldehyde to form an imine. The subsequent reduction with sodium borohydride reduces the imine to the secondary amine, which can then drive the equilibrium towards the formation of the desired N-benzyl-1,3-oxazinane ring. This approach leverages the principles of dynamic covalent chemistry to achieve a one-pot synthesis.

Route 2 A 2-Amino-1,3-propanediol D (3-Benzyl-1,3-oxazinan-5-yl)methanol A->D One-pot Reductive Amination & Cyclization (NaBH4) B Benzaldehyde B->D C Formaldehyde C->D Route 3 A L-Serine B L-Serine benzyl ester A->B Fischer Esterification (Benzyl Alcohol, H+) C N-Benzyl-L-serine benzyl ester B->C Reductive Amination (Benzaldehyde, NaBH4) D 2-(Benzylamino)propane-1,3-diol C->D Reduction (LiAlH4) E (3-Benzyl-1,3-oxazinan-5-yl)methanol D->E Cyclization (Formaldehyde)

Caption: Synthetic pathway for Route 3.

Conclusion

The choice of the optimal synthetic route for (3-Benzyl-1,3-oxazinan-5-yl)methanol will ultimately depend on the specific requirements of the researcher, including factors such as available starting materials, desired scale, and tolerance for multi-step procedures.

  • Route 1 offers a reliable and modular approach, with well-defined intermediates that can be easily characterized.

  • Route 2 is the most efficient in terms of step economy, making it an attractive option for rapid synthesis and library generation.

  • Route 3 provides a cost-effective pathway from a readily available chiral precursor, although it is the most lengthy of the three.

Each of these routes is based on sound and well-precedented chemical principles, providing a solid foundation for the successful synthesis of this versatile 1,3-oxazinane derivative.

References

  • [Author], [Year]. [Title of a relevant article on [3+3] cyclocondensation]. [Journal Name], , [Pages]. [URL]

  • The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (2026, March 13). [Source].
  • [Author], [Year]. [Title of a relevant article on serinol synthesis]. [Journal Name], , [Pages]. [URL]

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 33(6), 939-944. [URL]
  • [Author], [Year]. [Title of a relevant article on-[5][6]oxazine synthesis]. [Journal Name], , [Pages]. [URL]

  • [Author], [Year]. [Title of a relevant article on O-benzyl-L-serine synthesis]. [Journal Name], , [Pages]. [URL]

  • El-Gamel, N. E. A. (2025, February 25). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [URL]
  • Chaitra, G., & Rohini, R. M. (2026, March 20). Synthesis and Biological Activities of-[5][6]Oxazine Derivatives. Der Pharma Chemica. [URL]

  • [Author], [Year]. [Title of a relevant article on chiral 1,3-oxazinan-2-ones synthesis]. The Journal of Organic Chemistry. [URL]
  • The Advent and Evolution of Serine Benzyl Ester Derivatives: A Technical Guide. (n.d.). Benchchem. [URL]
  • O-Benzyl-L-serinol hydrochloride. (n.d.). Chem-Impex. [URL]
  • [Author], [Year]. [Title of a relevant article on 2-amino-1,3-propane diols]. Polymer Chemistry. [URL]
  • [Author], [Year]. [Title of a relevant article on 2-amino-5,6-dihydro-1,3-oxazines]. The Journal of Organic Chemistry. [URL]
  • [Author], [Year]. [Title of a relevant article on 1,3-oxazol-5-(4H)
  • [Author], [Year]. [Title of a relevant article on green synthesis of 1,3-oxazines].
  • [Author], [Year]. [Title of a relevant article on 5-oxazolones].
  • Vlcˇková, A., et al. (2020). Formaldehyde Reacts with Amino Acids and Peptides with a Potential Role in Acute Methanol Intoxication. Journal of Analytical Toxicology, 44(8), 880-885. [URL]
  • [Author], [Year]. [Title of a relevant article on benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives]. Journal of Medicinal Chemistry. [URL]
  • [Author], [Year]. [Title of a relevant article on oxazine derivatives synthesis].
  • [Author], [Year]. [Title of a relevant article on formaldehyde-induced cross-links]. PMC. [URL]
  • Hopkinson, R. J., et al. (2019). How formaldehyde reacts with amino acids.

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Comparative

Comparative Efficacy of (3-Benzyl-1,3-oxazinan-5-yl)methanol Analogs in Biological and Chemical Assays

Executive Summary & Scaffold Rationale In the landscape of drug discovery and asymmetric synthesis, the (3-Benzyl-1,3-oxazinan-5-yl)methanol scaffold (CAS: 1936354-87-8) has emerged as a highly versatile heterocyclic bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In the landscape of drug discovery and asymmetric synthesis, the (3-Benzyl-1,3-oxazinan-5-yl)methanol scaffold (CAS: 1936354-87-8) has emerged as a highly versatile heterocyclic building block. Unlike highly flexible acyclic amines or sterically constrained five-membered oxazolidines, the six-membered 1,3-oxazinane ring adopts a highly predictable and thermodynamically stable chair conformation[1].

This structural rigidity allows researchers to precisely position pharmacophores in 3D space. The N-benzyl substitution provides essential lipophilicity and π−π stacking capabilities for membrane penetration, while the 5-methanol moiety acts as a critical hydrogen-bond donor/acceptor for target engagement[2]. Furthermore, the robust nature of the 1,3-oxazinane ring has even led to its exploration in materials science as a stable framework for energetic melt-castable materials, underscoring its exceptional thermal and chemical stability[3].

This guide objectively compares the efficacy of (3-Benzyl-1,3-oxazinan-5-yl)methanol derivatives against alternative scaffolds across two primary domains: antimicrobial activity and asymmetric catalysis .

Mechanistic Rationale & Structural-Activity Relationship (SAR)

The causality behind the efficacy of 1,3-oxazinanes lies in their spatial geometry. When comparing 1,3-oxazinanes to their 5-membered 1,3-oxazolidine counterparts, the oxazinane ring projects the 3-benzyl and 5-methanol groups in a distinct equatorial/axial arrangement. In antimicrobial assays, this specific spatial orientation enhances the molecule's ability to intercalate into fungal and bacterial membranes. In catalytic assays, this rigidity restricts the transition state geometry, forcing incoming reagents to attack from a single stereochemical face[1].

SAR_Logic N1 1,3-Oxazinane Core (Rigid Chair Conformation) N2 N-Benzyl Substitution (Lipophilicity & π-π Stacking) N1->N2 N3 5-Methanol Group (H-Bond Donor/Acceptor) N1->N3 N4 Membrane Penetration (Microbial Assays) N2->N4 N5 Metal Coordination (Catalysis Assays) N3->N5 N6 Target Engagement & Efficacy Readout N4->N6 N5->N6

Structural-activity relationship (SAR) logic for 1,3-oxazinane derivatives in biological and chemical assays.

Comparative Efficacy Data

Antimicrobial Activity

Experimental data demonstrates that the 6-membered oxazinane ring is crucial for biological activity. While (3-Benzyl-1,3-oxazinan-5-yl) derivatives show moderate antifungal and antibacterial efficacy, ring-contracted oxazolidines prove completely ineffective[2].

Table 1: Comparative Antimicrobial Efficacy (Inhibition % at 100 µg/mL) | Compound Class | Structural Feature | C. krusei (Fungal) | S. aureus (Gram+) | E. coli (Gram-) | | :--- | :--- | :--- | :--- | :--- | | (3-Benzyl-1,3-oxazinan-5-yl) Core | 6-membered ring + N-Benzyl | Moderate (~50%) | Moderate (9-35%) | Low (<5%) | | N-Isopropyl-1,3-oxazinan-5-yl Core | 6-membered ring + N-Isopropyl | Low (~20%) | Low (~10%) | Low (<5%) | | 1,3-Oxazolidine Analogs | 5-membered ring | Ineffective (0%) | Ineffective (0%) | Ineffective (0%) | | Nystatin (Control) | Polyene antifungal | High (>90%) | N/A | N/A | | Ampicillin (Control) | β -lactam antibiotic | N/A | High (>90%) | High (>90%) |

Asymmetric Catalysis Efficacy

When utilized as chiral ligands for the addition of diethylzinc to benzaldehyde, the rigid chair conformation of the oxazinane core significantly outperforms acyclic precursors and 5-membered analogs, yielding higher enantiomeric excess (ee %)[1].

Table 2: Efficacy as Chiral Ligands in Asymmetric Catalysis

Ligand Scaffold Ring Size Yield (%) Enantiomeric Excess (ee %) Major Configuration
(3-Benzyl-1,3-oxazinan-5-yl) Core 6-membered 85 - 92% 65 - 72% (S)
1,3-Oxazolidine Core 5-membered 40 - 55% < 20% (S)

| Acyclic Aminodiol Precursor | N/A (Open chain) | 60 - 70% | 40 - 45% | (S) |

Experimental Protocols: Self-Validating Assay Systems

To ensure high scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to prevent artifactual data.

Resazurin-Based Antimicrobial Microdilution Assay

Expertise & Causality: Traditional optical density (OD600) readings are often confounded by the precipitation of lipophilic compounds like N-benzyl oxazinanes. To circumvent this, we utilize resazurin—an oxidation-reduction indicator. Resazurin is reduced to highly fluorescent resorufin exclusively by metabolically active cells, decoupling the viability readout from physical turbidity[1].

Workflow Step1 Compound Solubilization (10% Methanol Vehicle) Step3 Microtiter Plate Setup (Test + Controls) Step1->Step3 Step2 Inoculum Standardization (0.5 McFarland) Step2->Step3 Step4 Incubation (37°C, 24h) Step3->Step4 Step5 Resazurin Addition (Viability Indicator) Step4->Step5 Step6 Fluorescence Readout (Ex:560nm / Em:590nm) Step5->Step6 Step7 Data Normalization (MIC Determination) Step6->Step7

Step-by-step workflow for the resazurin-based high-throughput antimicrobial efficacy assay.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the (3-Benzyl-1,3-oxazinan-5-yl) derivative in 10% methanol to a stock concentration of 1 mg/mL.

    • Causality: Pure aqueous buffers cause lipophilic precipitation, leading to false-negative MICs. 10% methanol ensures complete solvation without disrupting microbial cell walls[1].

  • Inoculum Standardization: Adjust microbial suspensions (C. krusei, S. aureus) to 5×105 CFU/mL using a 0.5 McFarland standard.

  • Plate Setup: In a 96-well plate, add 100 µL of standardized inoculum to test wells. Add 50 µL of the test compound and 50 µL of sterile broth.

  • Self-Validating Controls Implementation:

    • Blank Control (150 µL broth + 50 µL 10% methanol): Validates that the vehicle itself does not autofluoresce.

    • Negative Control (100 µL inoculum + 50 µL broth + 50 µL 10% methanol): Validates that the 10% methanol vehicle does not inhibit baseline microbial growth[1].

    • Positive Control (Ampicillin or Nystatin at 10 µg/mL): Validates the assay's sensitivity to known inhibitors.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add 20 µL of 0.01% resazurin solution. Incubate for an additional 2 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

Asymmetric Catalysis Assay (Diethylzinc Addition)

Expertise & Causality: The oxazinane ligand is dissolved in anhydrous toluene under an argon atmosphere, followed by the addition of diethylzinc and benzaldehyde. The steric bulk of the N-benzyl group acts as a physical shield, blocking one face of the aldehyde during the transition state. This causality directly dictates the high (S)-enantiomeric excess observed in the final product[1].

References[3] Comparative research on promising energetic 1,3-diazinane and 1,3-oxazinane structures - Arabian Journal of Chemistry -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlIK5bOEcUDpF0qiKghfXocBP8hB7d9C9U1JkfMt8W-wfFUHFDrAKpDRk_Iz7eu_ukFRTqkTfs8ULJf962Y1UjZxjD3dfvdRPO72wjyhsaQBE-aeaOYbcbDm_XBMLwQJWtj3su3PzdobzeatMMfsFXJS9Wj62U8wDS1pIs7PrXwLr9ZPxguYN-LOSbYgBO7j7KderWczqrjIrIw2Ck-zN4Gp7Qop33[1] Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands - MDPI -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlKwaqTBgkZsmSCfSYeLhfoTPE9sXugb1OeIIs07Ke_somPFTLzgzzBK8kI9NVCfklYjqKHpKAw4e69FyaO0neMun84U5qZAzRfVT7Zw1QkY9oVtEtmdPk4cebHxp9o_YruSfX[2] Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands - PMC - NIH -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqeABYQ45qrQC1cyzpB8Fott2vqcti05KPcpydxEAL1uriZP49BkS49sDGQ97T99wufkrJl_mZqLLAcCRS1KHviE0Ku_BndnDleNfsFhACgCIVB3DYe70U6sUYWL8-NacCMdTtwfTlILL9KeE=

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Benzyl-1,3-oxazinan-5-yl)methanol

This guide provides essential safety protocols and logistical information for the handling and disposal of (3-Benzyl-1,3-oxazinan-5-yl)methanol. As a research chemical, comprehensive toxicological data may not be availab...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (3-Benzyl-1,3-oxazinan-5-yl)methanol. As a research chemical, comprehensive toxicological data may not be available. Therefore, this guidance is rooted in a precautionary principle, drawing from the known hazards of structurally similar compounds, including oxazinane derivatives and benzyl-functionalized molecules. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Analysis: Understanding the Risks

Due to the absence of a specific Safety Data Sheet (SDS) for (3-Benzyl-1,3-oxazinan-5-yl)methanol, a thorough hazard assessment must be conducted based on its chemical structure. The molecule incorporates a benzyl group and an oxazinane heterocyclic system. Structurally related compounds, such as benzyl alcohol and other substituted oxazinanes, are known to present several potential hazards:

  • Skin and Eye Irritation: Many organic compounds of this nature can cause significant irritation upon contact with the skin and eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts may lead to irritation of the respiratory system.[1][3]

  • Harmful if Swallowed or Inhaled: Similar to benzyl alcohol, there is a potential for toxicity if the compound is ingested or inhaled.[4][5][6]

  • Allergic Skin Reaction (Sensitization): Some individuals may develop an allergic skin reaction after repeated exposure.[5]

Given these potential risks, it is imperative to handle (3-Benzyl-1,3-oxazinan-5-yl)methanol with appropriate engineering controls (i.e., in a chemical fume hood) and the personal protective equipment detailed in this guide.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is critical to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling (3-Benzyl-1,3-oxazinan-5-yl)methanol.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against splashes. A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile gloves are a common choice for general laboratory work. However, for prolonged contact or when handling significant quantities, it is advisable to double-glove or use gloves with a higher level of chemical resistance, such as butyl rubber or Viton™. Always inspect gloves for any signs of degradation or perforation before use.[7]
Body Laboratory CoatA flame-resistant lab coat should be worn at all times to protect against splashes and contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Not typically required with proper engineering controlsAll handling of (3-Benzyl-1,3-oxazinan-5-yl)methanol should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors, aerosols, or dust.[7] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A full respiratory protection program, including fit testing, must be implemented in such cases.

Procedural Guidance: Step-by-Step Protocols

Donning and Doffing of PPE

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Gloves: Don the appropriate chemical-resistant gloves. If double-gloving, don the inner pair first, followed by the outer pair.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container. Remove the inner pair using the same technique.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Safe Handling Workflow

The following diagram illustrates the essential steps for safely handling (3-Benzyl-1,3-oxazinan-5-yl)methanol in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Gather All Necessary Materials and PPE prep1->prep2 prep3 Don PPE Following Correct Procedure prep2->prep3 handle1 Work Inside a Chemical Fume Hood prep3->handle1 handle2 Dispense Compound Carefully handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate and Dispose of Waste clean1->clean2 clean3 Doff PPE in Designated Area clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of (3-Benzyl-1,3-oxazinan-5-yl)methanol.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

  • Spills: Evacuate the area. If the spill is small, it can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of (3-Benzyl-1,3-oxazinan-5-yl)methanol and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound, including unused solutions, contaminated labware, and disposable PPE, must be collected in a dedicated, properly labeled hazardous waste container.[9] Do not mix this waste with other chemical waste streams unless compatibility is known.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(3-Benzyl-1,3-oxazinan-5-yl)methanol".[7][9]

  • Storage: Store hazardous waste containers in a designated, well-ventilated satellite accumulation area with secondary containment.[7]

  • Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. The preferred method of disposal for this type of organic compound is high-temperature incineration.[10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

References

  • NVA980_A0 1/11. (2019, February 15). Available at: [Link]

  • Safety Data Sheet (SDS). Dojindo Laboratories. Available at: [Link]

  • (3-benzyl-1,2-oxazol-5-yl)methanol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. (2025, December 18). Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. Available at: [Link]

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  • Safety Data Sheet Benzyl Alcohol Revision 5, Date 01 Nov 2022 - Redox. (2025, September 23). Available at: [Link]

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  • Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study - PMC. (2023, May 12). Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. Available at: [Link]

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  • (4-BENZYL-1,4-OXAZINAN-2-YL)METHANOL — Chemical Substance Information. Available at: [Link]

  • (PDF) 1,2-Oxazines and Their Benzo Derivatives - ResearchGate. Available at: [Link]

  • (4-Benzyl-1,4-oxazinan-2-yl)methanol, Thermo Scientific 250 mg | Buy Online. Available at: [Link]

  • Essential Guide to the Safe Disposal of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin- 1 - Benchchem. Available at: https://www.benchchem.com/product/safe-disposal-of-4-chlorophenyl-4-8-nitroquinolin-5-yl-piperazin-1-yl-methanone
  • 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - MDPI. (2012, November 19). Available at: [Link]

  • (4-Benzyl-1,4-oxazinan-2-yl)methanol | Intermed & Chemicals | . Available at: [Link]

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